N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide, also known as CXM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Radioligand Development for Neurological Imaging
One significant application of fluorinated pyridine derivatives is in the development of positron emission tomography (PET) tracers for neurological imaging. Compounds such as N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been synthesized and evaluated for their potential as PET radioligands, specifically targeting serotonin 5-HT(1A) receptors. These compounds have shown promise for in vivo quantification of 5-HT(1A) receptors, potentially aiding in the diagnosis and study of neuropsychiatric disorders (Gonzalo García et al., 2014).
Anticancer and Antimicrobial Agents
Another area of application for fluorinated pyridine carboxamides is in the development of anticancer and antimicrobial agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related in structural motif to the query compound, have been investigated for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity in some cases. Such compounds exemplify the potential of fluorinated pyridine carboxamides in oncology research (L. Deady et al., 2005).
Antituberculosis Agents
Compounds with structural features similar to N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide have been explored as antituberculosis agents. Indole-2-carboxamides, for example, have emerged from phenotypic screening against mycobacteria as a promising class of antituberculosis agents. These studies have highlighted the importance of structural modifications to improve therapeutic efficacy and pharmacokinetic properties, offering a glimpse into how N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide derivatives might be developed for similar applications (R. R. Kondreddi et al., 2013).
Synthesis and Biological Activity Evaluation
Further, the synthesis and biological activity of novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, showcasing the utility of fluorinated compounds in evaluating cytotoxic effects on cancer cell lines. This research illustrates the broader applicability of fluorinated carboxamides in drug discovery, including the potential investigation into compounds like N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide for similar purposes (Paula N. Kelly et al., 2007).
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJUVCXINDOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.